
4-(4-tert-butylphenyl)-2H-triazole
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Overview
Description
4-(4-tert-Butylphenyl)-2H-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the tert-butylphenyl group in this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-2H-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylphenylhydrazine with an alkyne under copper-catalyzed conditions. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenyl)-2H-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The applications of 4-(4-tert-butylphenyl)-2H-triazole are diverse, owing to the triazole'sSeveral derivatives of triazoles exhibit a wide range of biological properties, making them useful in therapeutic applications .
Therapeutic Applications
Triazoles, due to their three nitrogen atoms, allow for structural modifications that generate potential therapeutic agents . They are a significant platform in medicinal chemistry and chemical biology, playing key roles in biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Many drugs are available on the market, and the synthesis of new triazoles continues in the search for advanced pharmacological implications .
Bioactive molecules with a 1,2,3-triazole core have antibacterial properties . For example, 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and assessed for antibacterial activity against S. aureus, B. subtilis, E. coli and P. aeuroginosa . One compound with a phenoxy moiety at the para-position of the phenyl ring showed broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin . Other 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide units have shown bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae . Certain 1,2,4-triazole-pyrimidine hybrids displayed activity against S. aureus and E. coli, and were more effective than many clinically used antibiotics against MRSA strains .
4,5-Disubstituted 1,2,3-triazoles have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), with potential applications for immunotherapeutic studies . Studies have shown that regulation of IDO1 enzyme activity in the presence of these compounds can induce an immune response against breast cancer cells and exhibit antitumor efficacy in mice .
Other Applications
Tert-butylphenol is used in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and para tertiary butylphenol formaldehyde resin, as well as a plasticizer .
4-tert-Butylphenol can be reacted with epichlorohydrin and sodium hydroxide to produce glycidyl ether, which is used in epoxy resin chemistry . Condensation with formaldehyde gives calixarenes .
Table of Applications
Application | Description | Compound Example |
---|---|---|
Antibacterial | Used against S. aureus, B. subtilis, E. coli and P. aeuroginosa | 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols |
Antimicrobial | Used against phytopathogenic bacterium X. oryzae pv. oryzae | 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit |
Immunotherapeutic | Inhibitors of IDO1 enzyme, inducing immune response against breast cancer cells | 4,5-Disubstituted 1,2,3-triazoles |
Epoxy Resins | Production of epoxy resins and curing agents | 4-tert-Butylphenol |
Polycarbonate Resins | Production of polycarbonate resins | 4-tert-Butylphenol |
Renin Inhibitor | Potential renin inhibitor and precursor to its more membrane-permeable prodrug | Compound 84 |
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-2H-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylacetylene
- 4-tert-Butylphenyl glycidyl ether
- 4-tert-Butylbenzoyl chloride
Uniqueness
4-(4-tert-Butylphenyl)-2H-triazole is unique due to the presence of both the triazole ring and the tert-butylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Q & A
Basic Research Questions
Q. What experimental parameters should be optimized during the synthesis of 4-(4-tert-butylphenyl)-2H-triazole to maximize yield and purity?
To optimize synthesis, focus on:
- Reaction time and temperature : Prolonged reflux (e.g., 18 hours) improves cyclization of triazole precursors, as seen in analogous triazole syntheses . Microwave-assisted methods can reduce reaction times while maintaining efficiency .
- Solvent selection : Polar aprotic solvents like DMSO enhance solubility of intermediates, but post-reaction purification (e.g., recrystallization in water-ethanol mixtures) is critical to remove byproducts .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may accelerate cyclization; however, their absence in some protocols suggests substrate-specific optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity and substituent positions. For example, aromatic protons in the tert-butylphenyl group appear as distinct singlets due to steric shielding .
- FT-IR : Detect functional groups like N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) to verify triazole ring formation .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Use SHELX programs for refinement, particularly for low-symmetry crystals .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Segregate hazardous waste (e.g., unreacted intermediates) and collaborate with certified waste management services for environmentally safe disposal .
Q. How can researchers confirm the absence of regioisomeric impurities in synthesized this compound?
- Chromatographic methods : Use HPLC or TLC with UV-vis detection to separate regioisomers. Polar stationary phases (e.g., silica gel) differentiate isomers based on substituent polarity .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and distinguishes isotopic patterns of impurities .
Q. What are the key solubility properties of this compound in common solvents?
- Polar solvents : Moderate solubility in DMSO and DMF due to the hydrophobic tert-butyl group.
- Nonpolar solvents : Limited solubility in hexane or toluene, but heating (50–60°C) improves dissolution .
- Aqueous solubility : Poor in water unless functionalized with hydrophilic groups (e.g., sulfonation) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?
- DFT calculations : Model HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, electron-withdrawing groups on the triazole ring increase electrophilicity at the C5 position .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions between the tert-butylphenyl moiety and hydrophobic pockets .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Systematic SAR studies : Vary substituents (e.g., halogens, methyl groups) to isolate contributions to antimicrobial or antifungal activity .
- Standardized assays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and MIC protocols to minimize variability .
- In silico ADMET profiling : Predict pharmacokinetic discrepancies (e.g., bioavailability) caused by tert-butyl group lipophilicity .
Q. How can researchers address crystallographic challenges (e.g., twinning, poor diffraction) in this compound derivatives?
- Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .
- SHELXD/SHELXE : Employ dual-space algorithms for structure solution in cases of weak diffraction or pseudosymmetry .
- High-resolution detectors : Use synchrotron radiation or CMOS detectors to enhance data quality for low-symmetry space groups .
Q. What methodologies enable the incorporation of this compound into functional materials (e.g., OLEDs)?
- Coordination chemistry : Utilize the triazole N atoms to chelate metals (e.g., Ir³⁺ or Pt²⁺) for luminescent complexes .
- Polymer composites : Covalently link the triazole to conjugated polymers (e.g., polyfluorenes) via Suzuki coupling to enhance electron transport in PLEDs .
Q. How do steric effects from the tert-butyl group influence reaction kinetics in this compound-based catalysis?
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-2H-triazole |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-15-14-11/h4-8H,1-3H3,(H,13,14,15) |
InChI Key |
HCPGRSAFALNYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNN=C2 |
Origin of Product |
United States |
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